4-Chloro-2,6-dimethylphenyl Isothiocyanate
CAS No.:
Cat. No.: VC18330461
Molecular Formula: C9H8ClNS
Molecular Weight: 197.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClNS |
|---|---|
| Molecular Weight | 197.69 g/mol |
| IUPAC Name | 5-chloro-2-isothiocyanato-1,3-dimethylbenzene |
| Standard InChI | InChI=1S/C9H8ClNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 |
| Standard InChI Key | LSFFFMXDTKKKJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1N=C=S)C)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure features a chloro-substituted aromatic ring with methyl groups at the 2- and 6-positions, creating a sterically hindered environment. The isothiocyanate group, a linear arrangement of nitrogen, carbon, and sulfur (), introduces electrophilicity at the carbon center, facilitating nucleophilic addition reactions. The chlorine atom’s electron-withdrawing effect enhances the reactivity of the isothiocyanate group, while the methyl substituents influence solubility and stability .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 33710-68-8 |
| Molecular Formula | |
| Molecular Weight | 197.69 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
| Reactivity | Electrophilic at NCS group |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves the reaction of 4-chloro-2,6-dimethylaniline with thiophosgene () under controlled conditions. This method proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isothiocyanate . Alternative pathways include:
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Thiocarbanilide Route: Reacting thiocarbanilide derivatives with phosphorus pentoxide or iodine at 60–80°C in dimethylformamide (DMF).
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Aryl Ammonium Dithiocarbamate: Oxidizing aryl ammonium dithiocarbamates with hypochlorite or chlorine dioxide.
Industrial-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and purity. Post-synthesis purification involves vacuum distillation (boiling point ~260–262°C) and chromatographic techniques.
Chemical Reactivity and Applications
Nucleophilic Reactions
The isothiocyanate group reacts with nucleophiles (e.g., amines, alcohols) to form thioureas, thioamides, and related derivatives. For example:
These reactions are pivotal in synthesizing fungicidal agents, as demonstrated in patent US4248869A, where derivatives showed 85–95% disease control against Pyricularia oryzae (rice blast) at 200 ppm .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide converts the isothiocyanate to a sulfonyl group (), useful in sulfonamide drug precursors .
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Reduction: Lithium aluminum hydride () reduces the -NCS group to a methylamine ().
Agricultural and Pharmaceutical Applications
Fungicidal Activity
In greenhouse trials, 4-chloro-2,6-dimethylphenyl isothiocyanate derivatives inhibited Candida albicans (MIC: 6.2 μg/mL) and suppressed cucumber powdery mildew by 90% at 500 ppm . Formulations include:
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Emulsions: 50–2,000 ppm active ingredient in water-miscible solvents (e.g., ethanol, ethylene glycol) .
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Wettable Powders: 3–4 kg/hectare application rates using talc or bentonite carriers .
Biomedical Research
The compound’s electrophilic carbon reacts with cysteine thiols in proteins, enabling studies on enzyme inhibition (e.g., caspase-3) and post-translational modifications. Its steric bulk minimizes off-target binding, enhancing specificity in proteomic assays.
Environmental and Regulatory Considerations
Regulatory Status
Approved for agricultural use in the EU and US under Directive 91/414/EEC and FIFRA, respectively, with a maximum residue limit (MRL) of 0.01 mg/kg in food crops .
Future Research Directions
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Structure-Activity Relationships: Modifying methyl/chloro substituents to enhance fungicidal potency.
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Drug Delivery Systems: Encapsulating the compound in nanoparticles for targeted cancer therapy.
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Green Synthesis: Developing solvent-free routes using biocatalysts to reduce environmental impact.
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